molecular formula C3H9NO3 B8729848 3-(Aminooxy)propane-1,2-diol

3-(Aminooxy)propane-1,2-diol

Cat. No.: B8729848
M. Wt: 107.11 g/mol
InChI Key: LHTDOTAGCRFCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminooxy)propane-1,2-diol hydrochloride is a chemical compound supplied as a hydrochloride salt with the CAS Registry Number 67435-00-1 . Its molecular formula is C3H10ClNO3, and it has a molecular weight of 143.57 . The compound is characterized by its SMILES code, OCC(O)CON.[H]Cl, which represents a glycerol backbone (propane-1,2-diol) with an aminooxy functional group at the 3-position . This product is labeled for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Suppliers note that this compound may require cold-chain transportation to ensure stability . As a building block featuring both aminooxy and diol functionalities, this compound holds potential value for researchers in organic synthesis and medicinal chemistry for the development of novel molecular entities. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NO3

Molecular Weight

107.11 g/mol

IUPAC Name

3-aminooxypropane-1,2-diol

InChI

InChI=1S/C3H9NO3/c4-7-2-3(6)1-5/h3,5-6H,1-2,4H2

InChI Key

LHTDOTAGCRFCTB-UHFFFAOYSA-N

Canonical SMILES

C(C(CON)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminooxy Propane 1,2 Diol and Its Precursors

Development of Novel Synthetic Pathways to the Aminooxy Functionality within Polyol Architectures

The introduction of the aminooxy group onto a polyol scaffold like propane-1,2-diol is a key challenge that has been addressed through various synthetic routes. These pathways often involve the use of protected intermediates to ensure regioselectivity and to prevent unwanted side reactions.

Nucleophilic Substitution Approaches for O-Alkylation of Hydroxylamine (B1172632) Derivatives

A primary strategy for the synthesis of 3-(aminooxy)propane-1,2-diol involves the nucleophilic substitution reaction between a suitable hydroxylamine derivative and a propane-1,2-diol precursor bearing a leaving group. A particularly effective approach is the ring-opening of an epoxide, such as glycidol (B123203) or its derivatives, by a protected hydroxylamine.

One reported method involves a two-step procedure to generate β-hydroxy O-alkyl hydroxylamines from epoxides. researchgate.net This methodology can be applied to the synthesis of this compound by using a protected form of glycidol. For instance, the base-mediated ring-opening of a protected glycidol with acetophenone (B1666503) oxime, followed by the cleavage of the resulting oxime, can furnish the desired hydroxylamine. researchgate.net The regioselectivity of the epoxide ring-opening is crucial, with the nucleophilic attack preferentially occurring at the less hindered carbon atom. researchgate.net

Alternatively, direct O-alkylation of a protected hydroxylamine, such as N-Boc-hydroxylamine, with a precursor like 3-chloro-1,2-propanediol (B139630) can be employed. The use of a base is necessary to deprotonate the hydroxylamine, making it a more potent nucleophile.

A general and direct preparation of O-substituted hydroxylamines from alcohols has been described, which involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the respective alcohols, followed by acidic N-deprotection. organic-chemistry.org This approach could be adapted for the synthesis of this compound, starting from a suitable propane-1,2-diol precursor.

Table 1: Illustrative Nucleophilic Substitution Approaches for this compound Synthesis
Precursor 1 (Electrophile)Precursor 2 (Nucleophile)Key Reaction TypeProtecting Groups
Protected GlycidolAcetophenone OximeEpoxide Ring-OpeningPMP, TBDMS
3-Chloro-1,2-propanediolN-Boc-HydroxylamineSN2 ReactionBoc
Solketal (B138546) mesylateN-HydroxyphthalimideSN2 ReactionIsopropylidene, Phthalimide (B116566)

Stereoselective Synthesis of this compound Enantiomers

The presence of a stereocenter in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to either the hydroxylamine derivative or the propanediol (B1597323) precursor to direct the nucleophilic substitution stereoselectively. A variety of chiral auxiliaries, including those derived from amino acids, terpenes, and alkaloids, have been successfully employed in asymmetric synthesis. nih.gov For example, Evans' oxazolidinones and Corey's chiral auxiliaries have demonstrated remarkable success in achieving high levels of stereocontrol in alkylation and other bond-forming reactions. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds. This can involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to facilitate the stereoselective ring-opening of a prochiral epoxide like glycidol with a hydroxylamine derivative. While specific applications to this compound are not extensively documented, the principles of asymmetric catalysis are well-established for similar transformations.

Biocatalysis presents a powerful tool for the synthesis of chiral molecules under mild and environmentally benign conditions. Enzymes such as lipases, proteases, and dehydrogenases can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral building blocks. nih.gov

For the synthesis of chiral this compound, enzymatic kinetic resolution of a racemic precursor could be a viable strategy. This would involve the selective reaction of one enantiomer with an enzyme, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a protected this compound.

Furthermore, advances in enzyme engineering have led to the development of biocatalysts for the stereoselective synthesis of amino diols and amino polyols. nih.govresearchgate.net While direct enzymatic synthesis of the aminooxy functionality is less common, enzymes could be used to generate a chiral diol precursor, which is then chemically converted to the final product.

Protecting Group Strategies for the Diol and Aminooxy Moieties During Synthesis

The presence of multiple reactive functional groups in this compound (two hydroxyl groups and an aminooxy group) necessitates the use of protecting groups to achieve selective transformations. researchgate.net

For the diol moiety, common protecting groups include acetals and ketals, such as the isopropylidene group (forming a solketal from glycerol (B35011) derivatives), which can be readily introduced and removed under acidic conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also widely used due to their stability and orthogonal deprotection conditions.

The aminooxy group can be protected in several ways. The nitrogen atom is often protected as a carbamate, with the tert-butoxycarbonyl (Boc) group being a popular choice due to its stability and ease of removal under acidic conditions. researchgate.netprepchem.com The N-phthaloyl group is another robust protecting group for hydroxylamines, often used in Gabriel-type syntheses. rsc.org Various other protecting groups commonly used in peptide synthesis have also been found to be suitable for the N,O-protection of hydroxylamine. researchgate.net

Table 2: Common Protecting Groups for the Synthesis of this compound
Functional GroupProtecting GroupAbbreviationIntroduction ReagentsDeprotection Conditions
DiolIsopropylidene-Acetone (B3395972), Acid CatalystAqueous Acid
Dioltert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleFluoride Source (e.g., TBAF)
Aminooxy (Nitrogen)tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA)
Aminooxy (Nitrogen)PhthaloylPhtPhthalic Anhydride (B1165640)Hydrazine (B178648)

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters and purification methods is essential. For nucleophilic substitution reactions, factors such as the choice of solvent, reaction temperature, and the nature of the base can have a significant impact on the reaction rate and the formation of byproducts. For instance, in the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol and ammonia, parameters such as the molar ratio of reactants, temperature, and reaction time have been systematically varied to achieve high yields. researchgate.net Similar optimization studies would be crucial for the synthesis of the aminooxy analogue.

Isolation and purification of the final product often involve techniques such as distillation, crystallization, or chromatography. Given the polar nature of this compound, chromatographic methods may be particularly useful for achieving high purity. The choice of purification method will also depend on the physical state of the compound and the nature of any impurities. In some cases, the formation of a salt, such as a hydrochloride salt, can facilitate purification by crystallization. nih.gov

Investigation of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent system and the optimization of the temperature profile are paramount in maximizing the yield and purity of the intermediate, N-(2,3-dihydroxypropoxy)phthalimide. The reaction, which is a nucleophilic addition of N-hydroxyphthalimide to the electrophilic C3 precursor, is significantly influenced by these parameters.

Solvent Systems: The choice of solvent can affect the solubility of reactants, the reaction rate, and the product distribution. A range of solvents with varying polarities and proticities have been investigated for similar O-alkylation reactions. For the reaction of N-hydroxyphthalimide with glycidol, polar aprotic solvents are generally preferred as they can solvate the cationic species without interfering with the nucleophile.

SolventDielectric Constant (ε)General Observations
Acetonitrile37.5Good solubility of reactants, moderate reaction rates. nih.gov
Dimethylformamide (DMF)36.7High boiling point allows for a wide range of reaction temperatures.
Dichloromethane (DCM)9.1Lower boiling point, suitable for reactions at or near room temperature. nih.gov
Tetrahydrofuran (THF)7.6Often used in combination with a base.

Temperature Profiles: The reaction temperature directly influences the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. Therefore, a careful optimization of the temperature is crucial. Experimental findings for related reactions suggest that a temperature range of 25°C to 80°C is typically employed. For instance, reactions involving N-hydroxyphthalimide have been effectively carried out at 50°C. nih.gov

Temperature (°C)Reaction Time (h)Effect on Yield
25 (Room Temp)24-48Slower reaction rates, potentially higher selectivity.
5012-24Moderate reaction rates, often a good compromise between speed and selectivity. nih.gov
804-8Faster reaction rates, risk of increased byproduct formation.

Catalyst Development for Efficient Reaction Kinetics

For the reaction of N-hydroxyphthalimide with 3-chloro-1,2-propanediol, which proceeds via a nucleophilic substitution, the use of a base is often necessary to deprotonate the N-hydroxyphthalimide, thereby increasing its nucleophilicity. Common bases used for this purpose include triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3).

In the case of the ring-opening reaction of glycidol with N-hydroxyphthalimide, both basic and acidic catalysts can be employed. A basic catalyst can deprotonate the N-hydroxyphthalimide, while a Lewis acid catalyst can activate the epoxide ring of glycidol, making it more susceptible to nucleophilic attack.

CatalystTypeRole in Reaction
Triethylamine (Et3N)BaseDeprotonates N-hydroxyphthalimide in reactions with halo-precursors. chemmethod.com
Potassium Carbonate (K2CO3)BaseHeterogeneous base, easily removed by filtration.
Lewis Acids (e.g., ZnCl2, MgCl2)AcidActivates the epoxide ring of glycidol.
N-Hydroxyphthalimide (NHPI)OrganocatalystCan itself act as a catalyst in certain oxidation reactions, showcasing its versatile reactivity. nih.gov

Recent research has also focused on the development of more sophisticated catalytic systems, including phase-transfer catalysts, which can be particularly effective in reactions involving reactants with different solubilities.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of fine chemicals like this compound. The focus is on reducing the environmental impact of the synthesis by using less hazardous reagents, minimizing waste, and improving energy efficiency.

Alternative Solvents: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and efforts are being made to develop reaction conditions that are compatible with aqueous media. The use of ionic liquids and deep eutectic solvents is also being explored as they offer low volatility and can be recycled.

Catalyst Recovery and Reuse: The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. The immobilization of catalysts, such as N-hydroxyphthalimide, on solid supports like polystyrene is an active area of research. mdpi.com

Atom Economy: The Gabriel synthesis, which uses N-hydroxyphthalimide, is a classic example of a reaction with good atom economy for the introduction of a protected amino group. However, the deprotection step can generate significant waste. The development of milder and more efficient deprotection methods is therefore a key goal. A notable green deprotection method involves the use of sodium borohydride (B1222165) in a mixed solvent system of 2-propanol and water, followed by the addition of acetic acid. organic-chemistry.orgmdma.ch This method avoids the use of harsh reagents like hydrazine. organic-chemistry.org

Green Chemistry ApproachApplication in SynthesisBenefits
Use of Aqueous MediaPerforming the synthesis in water or aqueous-organic mixtures.Reduced use of volatile organic compounds (VOCs).
Heterogeneous CatalysisImmobilizing catalysts on solid supports. mdpi.comEasy separation and recycling of the catalyst.
Mild Deprotection MethodsUsing NaBH4/2-propanol/H2O and acetic acid for phthalimide removal. organic-chemistry.orgmdma.chAvoids toxic reagents like hydrazine and harsh conditions. organic-chemistry.org
Renewable FeedstocksInvestigating the use of bio-based precursors for the C3 backbone.Reduced reliance on fossil fuels.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 3 Aminooxy Propane 1,2 Diol

Reactivity of the Aminooxy Group: Oxime and Hydroxylamine (B1172632) Linkage Formation

The aminooxy group is a powerful functional handle primarily utilized for its highly efficient and selective reaction with carbonyl compounds to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its reliability and mild reaction conditions. acs.orglouisville.edu

The reaction between an aminooxy group and an aldehyde or ketone proceeds through a two-step mechanism: initial nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product. nih.gov

Thermodynamically, the formation of oximes is highly favorable, with equilibrium constants typically greater than 10⁸ M⁻¹, indicating that the reaction proceeds to completion. nih.gov Kinetically, the reaction rate is influenced by several factors, including the electrophilicity of the carbonyl compound. Aldehydes are generally more reactive and undergo ligation faster than ketones. nih.govrsc.org

The rate of oxime formation is significantly dependent on the pH of the reaction medium. The reaction is acid-catalyzed, with the rate-determining step—the dehydration of the tetrahedral intermediate—requiring a proton. nih.govrsc.org Consequently, the reaction is generally slow at neutral or high pH but accelerates under mildly acidic conditions. The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5. acs.orgresearchgate.net This pH range provides a sufficient concentration of protonated carbonyl species to facilitate nucleophilic attack while also enabling efficient dehydration of the intermediate. rsc.org

To overcome the slow reaction kinetics at neutral pH, which is often required for biological applications, nucleophilic catalysts are employed. Aniline (B41778) and its derivatives are the most common catalysts for this transformation. exlibrisgroup.comacs.org The catalytic mechanism involves the formation of a protonated Schiff base (anilinium imine) intermediate from the reaction of aniline with the carbonyl compound. This intermediate is more electrophilic and thus more susceptible to attack by the aminooxy nucleophile, leading to a significant rate enhancement. rsc.org

Several aniline-based catalysts have been studied, with their efficacy depending on their concentration, solubility, and electronic properties. nih.govnih.gov Electron-donating substituents on the aniline ring have been shown to enhance catalytic activity at neutral pH. nih.gov For instance, m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) have demonstrated superior catalytic efficiency compared to aniline, partly due to their greater aqueous solubility, which allows for their use at higher concentrations. nih.govnih.gov At pH 7, catalysis with p-phenylenediamine can result in a rate increase up to 120-fold compared to the uncatalyzed reaction, and approximately 19- to 20-fold faster than the equivalent aniline-catalyzed reaction. researchgate.netnih.gov

CatalystRelative Rate Enhancement (vs. Uncatalyzed at pH 7)Key Properties
None1xVery slow at neutral pH, optimal at pH 4-5.
Aniline~6x - 40xStandard catalyst, moderate rate enhancement at neutral pH. researchgate.net
m-Phenylenediamine (mPDA)Significantly higher than anilineHighly water-soluble, allowing for use at higher concentrations. nih.gov
p-Phenylenediamine~120xSuperior catalyst at neutral pH with electron-donating groups. nih.gov

A key advantage of the aminooxy group is its exceptional chemoselectivity. It reacts specifically with aldehydes and ketones under conditions where other functional groups, including the hydroxyl groups present in 3-(aminooxy)propane-1,2-diol, remain inert. louisville.edunih.gov This orthogonality allows for the precise modification of carbonyl-containing molecules without the need for protecting groups on other functionalities like amines or alcohols. nih.govtaylorandfrancis.com This high degree of selectivity makes the aminooxy moiety a valuable tool for conjugating unprotected biomolecules such as peptides, proteins, and carbohydrates. nih.goviris-biotech.de

In the context of this compound reacting with a molecule possessing multiple, distinct carbonyl groups (e.g., an aldehyde and a ketone), the reaction would exhibit regioselectivity based on the inherent reactivity of the carbonyls. The ligation would preferentially occur at the more electrophilic aldehyde center before reacting with the less reactive ketone.

While oxime ligation is the predominant reaction of the aminooxy group, it can participate in other transformations. The nitrogen atom of the aminooxy group retains its nucleophilicity and can react with other types of electrophiles.

For instance, the aminooxy group can be acylated. This reaction is commonly used to install protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reaction with Boc-anhydride. scispace.com Such protection strategies can be employed to temporarily mask the reactivity of the aminooxy group while other chemical modifications are performed elsewhere on the molecule. The aminooxy group is generally resistant to reduction; for example, care must be taken during hydrogenolysis reactions to avoid cleavage of the N-O bond. nih.gov

Kinetics and Thermodynamics of Oxime Ligation with Carbonyl Compounds

Reactivity of the Vicinal Diol Moiety: Selective Transformations

The 1,2-diol (or vicinal diol) functional group in this compound consists of a primary and a secondary hydroxyl group. These groups are amenable to a variety of chemical modifications, which can be performed selectively, often by taking advantage of the diol's ability to form cyclic derivatives. These transformations are crucial for protecting the hydroxyl groups or for introducing further molecular complexity.

The hydroxyl groups of the vicinal diol can be derivatized using standard methods for alcohol modification. The presence of two adjacent hydroxyls allows for the formation of cyclic structures, which is a particularly useful strategy for protecting both groups simultaneously.

Acetal (B89532)/Ketal Formation: One of the most common and efficient methods for protecting vicinal diols is the formation of cyclic acetals or ketals. This is typically achieved by reacting the diol with an aldehyde or a ketone under acidic catalysis. For instance, reaction with acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields a five-membered ring known as an isopropylidene acetal (or acetonide). This protecting group is stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid. This strategy allows the diol to be protected while chemical reactions are performed on the aminooxy group. googleapis.comorganic-chemistry.org

Esterification: The primary and secondary hydroxyl groups can be converted to esters by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine. Selective acylation of the primary hydroxyl group over the more sterically hindered secondary hydroxyl group can often be achieved by careful control of reaction conditions, such as temperature and the stoichiometry of the acylating agent.

Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis, which involves deprotonating the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. Similar to esterification, achieving regioselectivity between the primary and secondary hydroxyls can be a synthetic challenge that requires careful planning and execution.

Other derivatization strategies include the reaction with boronic acids to form cyclic boronate esters, which can be useful for both protection and for analytical purposes, such as in mass spectrometry. nih.govnih.gov

Derivatization StrategyTypical ReagentsConditionsResulting Functional Group
Acetal/Ketal FormationAcetone, 2,2-DimethoxypropaneAcid catalyst (e.g., TsOH, H₂SO₄)Cyclic Ketal (Isopropylidene acetal)
EsterificationAcyl chloride, Carboxylic anhydride (B1165640)Base (e.g., Pyridine, Et₃N)Ester
EtherificationAlkyl halideStrong base (e.g., NaH)Ether
Boronate Ester FormationArylboronic acidAprotic solventCyclic Boronate Ester

Chemo- and Regioselective Functionalization of this compound

The functionalization of this compound is expected to be highly chemo- and regioselective due to the distinct reactivity of its functional groups. The aminooxy group is a significantly stronger nucleophile than the hydroxyl groups, a phenomenon known as the "alpha effect" acs.orgnih.gov. This enhanced nucleophilicity allows for selective reactions at the nitrogen atom even in the presence of the hydroxyl groups.

The primary reaction of the aminooxy group is its highly chemoselective condensation with aldehydes and ketones to form stable oxime linkages. louisville.edursc.org This reaction, often referred to as oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and formation of a robust product. louisville.edu It can be performed in a variety of solvents, including water, and is often catalyzed by aniline or its derivatives. rsc.org

The two hydroxyl groups, a primary and a secondary one, offer further opportunities for regioselective functionalization. The primary hydroxyl group is generally more reactive than the secondary one towards sterically demanding reagents. This difference can be exploited for selective esterification, etherification, or silylation reactions under controlled conditions. For instance, selective acylation of the primary hydroxyl group can be achieved using bulky acylating agents.

Illustrative Data on Regioselective Reactions:

Reagent ClassTarget Functional GroupExpected Major ProductReaction Conditions
Aldehydes/KetonesAminooxyOximeMild, aqueous, aniline catalysis
Bulky Acyl ChloridesPrimary HydroxylEster at C1Controlled temperature, non-polar solvent
Silyl HalidesPrimary HydroxylSilyl ether at C1Amine base, aprotic solvent

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is significantly influenced by both intramolecular and intermolecular interactions.

Intramolecular Interactions: The most critical intramolecular feature is the "alpha effect," where the lone pair of electrons on the oxygen atom adjacent to the nitrogen in the aminooxy group increases the nucleophilicity of the nitrogen. acs.orgnih.gov This makes the aminooxy group a much more potent nucleophile compared to a typical amine. Hydrogen bonding can also occur between the hydroxyl groups and the aminooxy group, potentially influencing the conformation of the molecule in solution and thereby affecting the accessibility of the reactive sites.

Intermolecular Interactions: In the condensed phase, this compound is expected to exhibit extensive intermolecular hydrogen bonding. The hydroxyl groups and the aminooxy group can all act as both hydrogen bond donors and acceptors. These strong intermolecular forces would likely result in a high boiling point and viscosity for the compound. In a reaction medium, the solvent's ability to form hydrogen bonds with the molecule can affect the reactivity of the functional groups. Protic solvents, for example, can solvate the aminooxy group, potentially modulating its nucleophilicity. The formation of intermolecular hydrogen bonds can also play a role in the mechanism of certain reactions, for instance, by stabilizing transition states. researchgate.netgla.ac.ukmdpi.comnih.gov

Computational Chemistry and Spectroscopic Analysis of Reaction Mechanisms

While no specific studies exist for this compound, the reaction mechanisms of aminooxy compounds have been investigated using computational and spectroscopic methods.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the transition states of reactions involving aminooxy compounds. For the characteristic oxime ligation reaction, computational studies can elucidate the structure and energetics of the transition state for the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon. These studies can also model the role of catalysts, such as aniline, in lowering the activation energy of the reaction. Furthermore, computational models can predict the relative activation barriers for reactions at the different functional groups, providing a theoretical basis for the observed chemo- and regioselectivity.

Predicted Energetic Profile for Oxime Formation:

Reaction StepDescriptionPredicted Relative Energy (kcal/mol)
ReactantsThis compound + Aldehyde0
Transition State 1Nucleophilic attack of -ONH₂ on carbonyl+10 to +15
IntermediateHemiaminal-like intermediate-5 to -10
Transition State 2Dehydration+15 to +20
ProductsOxime + Water-15 to -25

Note: These are estimated values based on general computational studies of oximation reactions and would require specific calculations for this compound.

The progress of reactions involving this compound could be effectively monitored in situ using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the consumption of reactants and the formation of products. For example, in an oximation reaction, the disappearance of the aldehyde proton signal in ¹H NMR and the carbonyl carbon signal in ¹³C NMR, along with the appearance of new signals corresponding to the oxime product, would provide clear evidence of the reaction's progress.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=O stretching band of the aldehyde or ketone reactant and the appearance of the C=N stretching band of the oxime product.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the reactants, intermediates, and products in the reaction mixture, providing real-time information on the reaction pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for analyzing the products of oximation reactions. louisville.edu

These in situ monitoring techniques would be crucial for optimizing reaction conditions and gaining a deeper understanding of the reaction kinetics and mechanisms for the functionalization of this compound.

Derivatization and Structure Activity Relationship Sar Studies of 3 Aminooxy Propane 1,2 Diol Analogues

Design and Synthesis of Novel 3-(Aminooxy)propane-1,2-diol Derivatives

The synthesis of novel derivatives of this compound can be systematically approached by modifying its three key functional regions: the aminooxy terminus, the diol hydroxyl positions, and the central propane (B168953) backbone.

The aminooxy group is a highly nucleophilic moiety, making it a prime site for derivatization. acs.orgnih.gov Modifications at this terminus can influence the compound's reactivity in oxime ligation, its stability, and its steric and electronic profile.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom of the aminooxy group can modulate its nucleophilicity and steric hindrance. For instance, N-alkylation can be achieved through reductive amination of the corresponding oxime precursors. nih.gov These modifications are expected to influence the kinetics of subsequent oxime ligation reactions.

Acylation: Acylation of the aminooxy group to form N-acyloxyamines can serve as a protecting strategy or introduce new functionalities. The choice of acyl group can range from simple aliphatic chains to more complex moieties designed for specific biological targets.

Formation of Schiff Bases and Oximes: The primary aminooxy group readily reacts with aldehydes and ketones to form oximes. louisville.edu This reaction is fundamental to its use in bioconjugation. By reacting this compound with various carbonyl-containing molecules, a diverse library of derivatives can be generated.

A hypothetical synthetic scheme for modifying the aminooxy terminus is presented below: Starting Material: this compound Reaction Conditions:

N-Alkylation: Reaction with an alkyl halide in the presence of a mild base.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640).

Oxime Formation: Reaction with an aldehyde or ketone, often in the presence of a catalyst like aniline (B41778). researchgate.net

The vicinal diol is a versatile functional group that can undergo a variety of chemical transformations to alter the hydrophilicity, polarity, and coordination properties of the molecule.

Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers. Esterification with various carboxylic acids can introduce lipophilic chains or pharmacologically active moieties. Etherification, for example, with alkyl halides under Williamson ether synthesis conditions, can be used to attach different functional groups or polymers like polyethylene (B3416737) glycol (PEG) to enhance solubility and pharmacokinetic properties.

Acetal (B89532) and Ketal Formation: The 1,2-diol can be protected as an acetal or ketal by reacting with an aldehyde or a ketone, respectively, under acidic conditions. This is a common strategy in multi-step syntheses to selectively react with the aminooxy group.

Cyclic Boronate Ester Formation: Vicinal diols are known to react with boronic acids to form cyclic boronate esters. This reversible reaction can be used for purification, sensing, or as a dynamic covalent linkage.

Modification TypeReagents and ConditionsExpected Outcome
Esterification Acyl chloride, pyridineIncreased lipophilicity, potential for prodrug design
Etherification Alkyl halide, NaHIncreased stability, attachment of functional groups
Acetal Formation Acetone (B3395972), acid catalystProtection of the diol, allows for selective N-derivatization

Introduction of Substituents: Synthetic routes starting from substituted glycerols or related three-carbon synthons can be employed to introduce alkyl, aryl, or fluoro groups on the propane backbone. For example, fluorination can significantly alter the electronic properties and metabolic stability of the molecule.

Chain Extension or Contraction: While synthetically complex, modifying the length of the carbon chain would have a profound impact on the spatial arrangement of the functional groups.

Introduction of Rigidity: Incorporation of the propane backbone into a cyclic system, such as a cyclopropane (B1198618) or cyclohexane (B81311) ring, would restrict conformational freedom, which can be beneficial for optimizing binding to a biological target.

Conformational Analysis of this compound and its Derivatives

The flexibility of the propane backbone in this compound allows it to adopt multiple conformations in solution. Understanding these conformational preferences is crucial for rational drug design, as the three-dimensional shape of the molecule governs its interaction with biological targets.

Due to the presence of multiple rotatable bonds, a detailed conformational analysis would likely involve a combination of computational modeling and experimental techniques like NMR spectroscopy. Computational methods such as molecular dynamics simulations can explore the potential energy landscape and identify low-energy conformers.

Key dihedral angles that would define the conformation include:

C1-C2-C3-O (determining the position of the aminooxy group)

O-C1-C2-O (relative orientation of the hydroxyl groups)

H-O-N-C3 (orientation of the aminooxy group itself)

The presence of intramolecular hydrogen bonding between the hydroxyl groups and the aminooxy moiety is expected to play a significant role in stabilizing certain conformations. Derivatization at any of the three functional sites will undoubtedly alter the conformational landscape by introducing steric bulk or changing hydrogen bonding patterns. For instance, acetal formation across the diol would lock that part of the molecule into a more rigid conformation.

Structure-Reactivity Relationships in Oxime Ligation and Other Chemical Transformations

The primary utility of the aminooxy group is its participation in oxime ligation, a highly efficient and chemoselective reaction with aldehydes and ketones. researchgate.net The rate of this reaction is influenced by the electronic and steric properties of both the aminooxy compound and the carbonyl partner.

Electronic Effects: Electron-donating groups on the nitrogen or oxygen of the aminooxy moiety are expected to increase its nucleophilicity and thus accelerate the rate of oxime formation. Conversely, electron-withdrawing groups would decrease the reaction rate.

Steric Hindrance: Bulky substituents near the aminooxy group or the carbonyl group will slow down the reaction due to steric hindrance.

Catalysis: The rate of oxime ligation is significantly enhanced by catalysts such as aniline and its derivatives. researchgate.netnih.gov The efficiency of these catalysts can also be influenced by the structure of the this compound derivative.

A hypothetical study on the kinetics of oxime ligation with a model aldehyde could yield the following trends:

Derivative of this compoundModificationExpected Relative Rate of Oxime Ligation
Unmodified-1.0
N-MethylElectron-donating alkyl group> 1.0
N-AcetylElectron-withdrawing acyl group< 1.0
C2-O-MethylEtherification of one hydroxyl~ 1.0 (minor electronic effect)

Hypothetical Structure-Biological Interaction Relationships (pre-clinical/mechanistic focus, excluding human clinical data)

While specific preclinical data for this compound analogues is not extensively available in the public domain, we can hypothesize potential structure-biological interaction relationships based on the known activities of related compounds. For instance, derivatives of the closely related 3-amino-1,2-propanediol (B146019) have been investigated for their effects on the cardiovascular system. nih.gov

Hydrophilicity and Cell Permeability: The diol moiety imparts significant hydrophilicity to the parent compound. Esterification or etherification of the hydroxyl groups would increase lipophilicity, potentially enhancing cell membrane permeability. This is a critical factor for targeting intracellular proteins.

Target Binding: The three functional groups of this compound offer multiple points of interaction for binding to a biological target, such as an enzyme active site. Hydrogen bonding from the hydroxyl and aminooxy groups, as well as potential ionic interactions, could contribute to binding affinity.

Bioconjugation and Drug Delivery: The primary application of this scaffold is likely in bioconjugation. By attaching a targeting moiety (e.g., an antibody or peptide) via oxime ligation, and a therapeutic agent to the diol, this compound can act as a linker in antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The nature of the modifications would influence the stability and release characteristics of the conjugate.

A hypothetical SAR table for the binding of a series of derivatives to a hypothetical enzyme active site is presented below. This table is for illustrative purposes and is not based on experimental data.

DerivativeModificationHypothetical Binding Affinity (IC50, nM)Rationale
1 Unmodified100Baseline affinity with hydrogen bonding from diol and aminooxy.
2 C1-O-benzyl ether50Additional hydrophobic interaction from the benzyl (B1604629) group.
3 N-acetyl200Loss of a hydrogen bond donor and potential steric clash.
4 Propane backbone C2-fluoro80Fluorine may engage in favorable orthogonal interactions.

Design Principles for Derivatives Targeting Specific Molecular Interactions (e.g., Enzyme Active Sites)

The rational design of derivatives of this compound for targeting specific molecular sites, such as the active site of an enzyme, would be guided by the inherent reactivity and structural characteristics of its functional groups. The primary design principles would revolve around leveraging the aminooxy and diol moieties for covalent or non-covalent interactions with a target protein.

Leveraging the Aminooxy Group for Covalent Targeting:

The aminooxy group is a key feature that allows for the formation of stable oxime linkages with aldehydes and ketones. This chemoselective reaction is a powerful tool in bioconjugation and can be exploited for the design of targeted covalent inhibitors. nih.govcsus.edubroadpharm.cominterchim.frnih.gov

Targeting Aldehyde or Ketone-Containing Residues: Many biological molecules, including some proteins and cofactors, contain aldehyde or ketone functionalities. Derivatives of this compound could be designed to position the aminooxy group to react with such a group within an enzyme's active site, leading to a stable, covalent bond and potent inhibition.

Introduction of a Warhead: The this compound scaffold can be appended to a known pharmacophore that directs the molecule to a specific enzyme. The aminooxy group can then act as a reactive handle to form a covalent bond with a nearby residue, enhancing potency and duration of action.

Utilizing the Diol Moiety for Non-Covalent Interactions:

The 1,2-diol functionality provides opportunities for establishing key non-covalent interactions, which are crucial for molecular recognition and binding affinity.

Hydrogen Bonding: The two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors. In an enzyme active site, these groups can form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone, thereby anchoring the ligand in the binding pocket.

Chelation of Metal Ions: If the target enzyme is a metalloenzyme, the diol moiety can potentially chelate the catalytic metal ion (e.g., Zn²⁺, Mg²⁺, Mn²⁺), disrupting its function. The spatial arrangement of the hydroxyl groups is well-suited for such interactions.

Improving Physicochemical Properties: The hydrophilic nature of the diol can be used to improve the aqueous solubility of a larger, more hydrophobic ligand. This is a common strategy in drug design to enhance pharmacokinetic properties.

The table below summarizes these design principles:

Functional GroupType of InteractionPotential Target Residues/MoietiesIntended Outcome
Aminooxy (-O-NH₂)Covalent (Oxime formation)Aldehydes, KetonesCovalent inhibition, Stable bioconjugation
Diol (-CH(OH)CH₂(OH))Non-covalent (Hydrogen Bonding)Asp, Glu, Ser, Thr, Peptide BackboneIncreased binding affinity, Improved orientation in active site
Non-covalent (Metal Chelation)Metal ions (e.g., Zn²⁺, Mg²⁺)Inhibition of metalloenzymes
Physicochemical Modification-Improved aqueous solubility

Ligand Design Based on this compound Scaffold

The this compound structure can serve as a versatile scaffold or linker in the design of new ligands. Its small size and multiple points for modification allow for the systematic exploration of chemical space to achieve desired biological activity.

As a Central Scaffold:

Derivatives can be built out from the this compound core. For example, the hydroxyl groups can be derivatized to introduce various substituents that can interact with different sub-pockets of a binding site. The aminooxy group could be capped or used to attach a larger chemical entity. A hypothetical library of compounds could be generated by reacting the diol with a variety of acids to form esters or with alkyl halides to form ethers, while the aminooxy group is systematically modified.

As a Linker:

More commonly, due to its functional handles, this compound is well-suited as a linker to connect a targeting moiety to a payload, such as a drug, a fluorescent probe, or a radioisotope.

Connecting a Pharmacophore to a Solubilizing Group: The aminooxy group could be used to attach the linker to a pharmacophore containing an aldehyde or ketone. The diol end could then be further modified, for instance, with polyethylene glycol (PEG) chains to enhance solubility and circulation half-life.

Design of Bifunctional Molecules: The scaffold can be used to create bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). One end of the linker could bind to a target protein (via the aminooxy group or a derivative), while the other end, extended from the diol, could be attached to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

While specific examples of comprehensive SAR studies on ligands derived solely from the this compound scaffold are not prominent in the scientific literature, the principles of medicinal chemistry provide a clear roadmap for its potential application. The development of a systematic SAR would involve the synthesis of a library of analogues where each functional group is systematically modified and the biological activity of each compound is assessed. For instance, the impact of the stereochemistry of the diol, the length of any alkyl chains attached, and the nature of the group on the aminooxy function would be systematically evaluated.

The following table illustrates a hypothetical set of derivatives that could be synthesized for an SAR study, targeting an enzyme with a known aldehyde in its active site.

CompoundR¹ on DiolR² on DiolModification on AminooxyHypothetical Activity (IC₅₀)
Parent-H-H-NH₂-
Analog 1-COCH₃-H-NH₂-
Analog 2-COCH₃-COCH₃-NH₂-
Analog 3-CH₃-H-NH₂-
Analog 4-H-H-NH-CH₃-

Applications of 3 Aminooxy Propane 1,2 Diol As a Building Block in Complex Molecular Synthesis

Utilization in Bioconjugation Chemistry for Research Probes and Tools

In the realm of chemical biology, 3-(Aminooxy)propane-1,2-diol provides a powerful method for linking molecules together. The chemoselective nature of its aminooxy group is the key to its utility, enabling the precise construction of probes and tools for biological research.

The primary application of this compound in bioconjugation is its reaction with carbonyl compounds. The nucleophilic aminooxy group reacts with an aldehyde or ketone on a target biomolecule to form a stable oxime bond. nih.govunivie.ac.at This bioorthogonal ligation is highly efficient and occurs under mild, aqueous conditions, which is crucial for maintaining the delicate structures and biological functions of peptides, proteins, and oligonucleotides. nih.govunivie.ac.at The resulting oxime linkage is significantly more stable to hydrolysis compared to other linkages like imines or hydrazones, ensuring the integrity of the conjugate in biological environments. nih.gov This reliability has led to its widespread use in preparing various bioconjugates, including glycoconjugates and polymer-protein hybrids. univie.ac.at

The high chemoselectivity of the oxime ligation enables precise control over the point of attachment on a biomolecule, a concept known as site-specific labeling. By introducing a unique aldehyde or ketone group at a specific location on a protein or peptide—often through genetic engineering or enzymatic modification—this compound can be directed to react exclusively at that site. This avoids the random labeling of multiple sites, which can lead to heterogeneous products with compromised biological activity.

This same principle is applied to the immobilization of biomolecules onto surfaces for applications such as biosensors and microarrays. A surface can be functionalized with aldehyde or ketone groups, and a biomolecule modified with this compound can then be covalently and stably attached. This controlled orientation is often critical for the proper functioning of the immobilized biomolecule.

This compound serves as an excellent scaffold component in the design of linkers for sophisticated therapeutic and research molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells. broadpharm.com The linker must be stable in circulation to prevent premature drug release but allow for efficient cleavage at the target site. broadpharm.com The this compound scaffold can be used to build linkers with tailored properties, using the diol to influence solubility and the aminooxy group as a versatile handle for conjugation.

ApplicationKey Functional Group UtilizedResulting Linkage/StructureAdvantage
Biomolecule ConjugationAminooxyOxime BondHigh stability, mild reaction conditions
Site-Specific LabelingAminooxySite-specific oxime bondHomogeneous product, preserves protein function
PROTAC/ADC LinkersDiol and AminooxyHydrophilic linker scaffoldImproved solubility and pharmacokinetic properties

Role in the Synthesis of Advanced Materials and Polymers

The dual functionality of this compound also makes it a valuable component in the synthesis and modification of polymers and other advanced materials.

The hydroxyl groups of the diol moiety allow this compound to act as a monomer in step-growth polymerizations. For instance, it can be incorporated into the backbone of polyesters or polyurethanes. This introduces the aminooxy group as a pendant functionality along the polymer chain.

Alternatively, the aminooxy group can be used in post-polymerization modification. A pre-formed polymer containing aldehyde or ketone groups can be reacted with this compound. This strategy grafts the hydrophilic diol unit onto the polymer, which can be used to alter the material's properties, such as increasing its water solubility or providing sites for further chemical reactions. This approach is analogous to strategies used to create functional polymers from versatile platforms like 2-amino-1,3-propane diols. rsc.org

The specific reactivity of the aminooxy group is highly effective for modifying surfaces. Materials that have been functionalized to present aldehyde or ketone groups on their surface can be readily treated with this compound. The resulting oxime linkage covalently attaches the molecule to the surface. This process introduces the hydrophilic diol groups, which can significantly alter the surface properties, for example, by increasing its wettability or reducing the non-specific binding of proteins. Such surface modification techniques are crucial for improving the biocompatibility of materials used in medical devices and for creating functional surfaces for sensors and catalysts. mdpi.com The exposed hydroxyl groups can also serve as handles for the subsequent attachment of other molecules, creating a multifunctional surface.

Application AreaRole of this compoundChemical TransformationOutcome
Polymer SynthesisMonomerStep-growth polymerization (e.g., polyesterification)Polymer with pendant aminooxy groups
Post-Polymerization ModificationModifying AgentOxime ligation to a polymer backboneGrafting of hydrophilic diol units
Surface ModificationSurface-active AgentOxime ligation to a functionalized surfaceIncreased hydrophilicity and biocompatibility

Precursor in the Synthesis of Pharmacological Research Intermediates

This compound, also commonly known as 3-amino-1,2-propanediol (B146019) or isoserinol, serves as a crucial starting material in the multi-step synthesis of various complex organic molecules that are intermediates in pharmaceutical research. Its ability to introduce a hydrophilic and chiral component into a larger molecule makes it an attractive synthon for medicinal chemists.

Scaffold for Heterocyclic Compound Synthesis

The arrangement of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various saturated heterocyclic systems, which are prevalent core structures in many biologically active compounds. The vicinal amino alcohol moiety can be readily cyclized with appropriate reagents to form morpholine, piperazine, and oxazolidinone rings, among others.

Morpholine and Piperazine Derivatives:

The synthesis of substituted morpholines and piperazines often involves the condensation of a 1,2-amino alcohol with a suitable dielectrophile. While direct examples starting from this compound are not extensively detailed in readily available literature, the general synthetic strategies for these heterocycles are well-established. For instance, the reaction of a 1,2-amino alcohol with a bis(2-haloethyl) ether or a related synthon can lead to the formation of a morpholine ring. Similarly, piperazine derivatives can be synthesized through the reaction of 1,2-diamines, which can be conceptually derived from this compound, with dielectrophiles.

Oxazolidinone Ring Formation:

A significant application of this compound in heterocyclic synthesis is in the construction of the oxazolidinone ring system. This five-membered heterocycle is a key structural feature in a class of synthetic antibacterial agents. The synthesis typically involves the reaction of the amino alcohol with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI), to form a carbamate, which then undergoes intramolecular cyclization.

For example, a synthetic route to an oxazolidinone intermediate can be conceptualized as follows:

Protection of the diol: The two hydroxyl groups of this compound can be protected, for instance, as an acetonide, to prevent side reactions.

Reaction with a carbamoylating agent: The free amino group is then reacted with a suitable reagent to introduce the carbonyl moiety.

Cyclization: Deprotection of the diol followed by base-catalyzed cyclization of the resulting hydroxy carbamate yields the oxazolidinone ring.

This strategy allows for the introduction of various substituents on the nitrogen atom of the oxazolidinone ring, which is crucial for modulating the pharmacological properties of the final compound.

Heterocyclic SystemGeneral Synthetic ApproachKey Reagents
MorpholineCondensation with a dielectrophileBis(2-haloethyl) ether
PiperazineCyclization of a diamine derivativeDielectrophiles
OxazolidinoneIntramolecular cyclization of a hydroxy carbamatePhosgene, Carbonyldiimidazole

Chiral Building Block in Natural Product Analogue Synthesis

The chirality of this compound, available in both (R) and (S) enantiomeric forms, makes it a valuable component of the chiral pool for the asymmetric synthesis of natural product analogues. By utilizing the stereochemically defined centers of this starting material, chemists can construct complex molecules with a high degree of stereocontrol, which is often essential for their biological function.

Ceramide Analogues:

One notable application of this compound is in the synthesis of ceramide analogues. chemicalbook.com Ceramides are a class of lipid molecules that are important components of the cell membrane and are involved in various cellular signaling pathways. Structurally, they consist of a sphingosine backbone linked to a fatty acid via an amide bond.

The synthesis of ceramide analogues from this compound typically involves a two-step acylation process:

Selective N-acylation: The amino group of this compound is selectively acylated with a long-chain fatty acid to form an N-acyl intermediate. chemicalbook.com

O-acylation: One or both of the hydroxyl groups are then acylated with another fatty acid to yield the final ceramide analogue. chemicalbook.com

These synthetic analogues are used in research to study the biological roles of ceramides and to develop potential therapeutic agents that modulate ceramide metabolism and signaling.

Sphinganine and Sphingosine Analogues:

Building upon the synthesis of ceramide analogues, this compound can also serve as a precursor for the synthesis of analogues of sphinganine and sphingosine, the backbones of sphingolipids. The synthesis of these analogues allows for the introduction of modifications at various positions of the molecule to probe structure-activity relationships.

For instance, starting from the appropriate enantiomer of this compound, a multi-step synthesis can be devised to introduce the long alkyl chain characteristic of sphingolipids and to modify the functional groups. This approach provides access to a diverse range of analogues that can be used to investigate the enzymes involved in sphingolipid metabolism and to develop inhibitors with potential therapeutic applications.

Natural Product AnalogueKey Synthetic StrategyStarting Material
Ceramide AnaloguesSelective N- and O-acylationThis compound
Sphinganine AnaloguesMulti-step synthesis involving chain elongation(R)- or (S)-3-(Aminooxy)propane-1,2-diol

Analytical Methodologies for 3 Aminooxy Propane 1,2 Diol and Its Derivatives in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of 3-(Aminooxy)propane-1,2-diol, allowing for its separation from impurities, starting materials, and other reaction components.

While specific validated HPLC methods for this compound are not extensively published, method development can be inferred from the analysis of structurally similar compounds like 3-aminopropanediol and its derivatives. tohoku.ac.jp The development of a robust HPLC method would involve careful selection of the stationary phase, mobile phase, and detector.

For a polar and ionic compound like this compound, several approaches can be considered:

Reversed-Phase (RP) HPLC: A common starting point would be a C18 stationary phase. internationaljournalssrg.org Due to the compound's high polarity, an aqueous mobile phase, potentially with a buffer to control the ionization state of the aminooxy group, would be necessary. A challenge with highly polar analytes on traditional RP columns is poor retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and could provide better retention and separation. The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.

Ion-Exchange Chromatography (IEC): Given the basic nature of the aminooxy group, cation-exchange chromatography could be a viable separation mechanism. tohoku.ac.jp

Derivatization: To enhance detection and improve chromatographic behavior, pre-column or post-column derivatization can be employed. Reagents like o-phthalaldehyde (B127526) (OPA), which react with primary amino groups to form fluorescent derivatives, could be used. tohoku.ac.jpnih.gov This approach significantly increases the sensitivity of the method, allowing for trace-level analysis. nih.gov

Detection is another critical parameter. Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths might be possible but would likely lack sensitivity. A Refractive Index (RI) detector is a universal option for non-absorbing compounds. internationaljournalssrg.org However, the most sensitive and specific detection would be achieved using a fluorescence detector after derivatization or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Table 1: Potential HPLC Method Parameters for this compound Analysis

Parameter Stationary Phase Mobile Phase Detector
Option 1 (RP-HPLC) C18, 5 µm Phosphate Buffer : Acetonitrile RI or ELSD
Option 2 (HILIC) Amide or Silica (B1680970) Acetonitrile : Aqueous Buffer MS or ELSD
Option 3 (IEC) Strong Cation Exchange Aqueous Buffer with Salt Gradient RI or Conductivity

| Option 4 (Derivatization) | C18, 5 µm | Gradient of Buffer and Organic Solvent | Fluorescence (FLD) |

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the high polarity and low volatility of this compound, direct GC analysis can be challenging. However, methods developed for similar aminopropanediols demonstrate two potential pathways. google.compatsnap.com

One approach is direct injection, which requires high temperatures. For the related compound 3-methylamino-1,2-propanediol, a successful method was developed using a DB-1701 column with a column temperature of 240–260°C and an injector temperature of 280°C. google.compatsnap.com The sample is simply diluted in a solvent like methanol (B129727) to reduce viscosity before injection. google.compatsnap.com This avoids the complexities of derivatization. patsnap.com

The second, more traditional approach involves derivatization to increase the volatility and thermal stability of the analyte. A common method for compounds with active hydrogens (like hydroxyl and amino groups) is silylation or acylation. For instance, 3-amino-1,2-propanediol (B146019) can be derivatized using trifluoroacetic anhydride (B1165640) (TFAA), allowing it to be analyzed on a standard capillary column like an SE-54. google.com This derivatization step, while adding to sample preparation time, often results in better peak shape and sensitivity. google.com

Table 2: Example GC Conditions for Analysis of Related Propanediols

Parameter Direct Injection Method (for 3-methylamino-1,2-propanediol) google.com Derivatization Method (for 3-amino-1,2-propanediol) google.com
Column DB-1701 (30m x 0.32mm x 0.5µm) SE-54 (30m x 0.25mm x 0.25µm)
Derivatizing Agent None (sample dissolved in methanol) Trifluoroacetic anhydride (TFAA)
Column Temperature 240-260°C Temperature program
Injector Temperature 280°C Not specified

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-3-(aminooxy)propane-1,2-diol. For many applications, particularly in pharmaceuticals, it is crucial to control and quantify the enantiomeric purity. worldwidejournals.com Chiral chromatography, especially chiral HPLC, is the most effective method for this purpose. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating enantiomers of related amino alcohol compounds. worldwidejournals.comnih.gov

A detailed study on the chiral separation of a related compound, (S)-(-)-3-Tert-Butylamino-1,2-Propane Diol, provides a strong template for method development. worldwidejournals.com In that research, various polysaccharide-based CSPs were screened, with a Chiralpak IC column (based on cellulose tris(3,5-dichlorophenylcarbamate)) providing the best selectivity. worldwidejournals.com A normal-phase mobile phase consisting of n-hexane, ethanol (B145695), and additives like formic acid and diethylamine (B46881) was used to achieve excellent resolution between the enantiomers. worldwidejournals.com The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer were established, demonstrating the method's suitability for purity analysis. worldwidejournals.com Similar principles, involving the screening of different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic), would be applied to develop a method for this compound. worldwidejournals.commdpi.com

Table 3: Example Chiral HPLC Method for an Aminopropanediol Derivative worldwidejournals.com

Parameter Condition
Chiral Stationary Phase Chiralpak IC (Cellulose-based)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-hexane : ethanol : formic acid : diethylamine (70:30:0.1:0.1 v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Resolution (Rs) | > 5.0 between enantiomers |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and studying its chemical properties.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. core.ac.uk For this compound (H₂NO-CH₂-CH(OH)-CH₂OH), both ¹H and ¹³C NMR would provide key information.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons of the -CH₂- group adjacent to the aminooxy moiety would appear as a multiplet, coupled to the proton on the chiral center. The proton on the chiral carbon (-CH(OH)-) would also be a multiplet, coupled to the protons on both adjacent -CH₂- groups. The protons of the terminal -CH₂OH group would similarly appear as a multiplet. The protons of the hydroxyl (-OH) and aminooxy (-ONH₂) groups are exchangeable and may appear as broad singlets, or their signals may be absent if a deuterated solvent like D₂O is used. The integration of the signals would correspond to the number of protons in each group (2H, 1H, 2H, 2H, 2H).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the propane-1,2-diol backbone, confirming the carbon framework of the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons (e.g., which -CH₂- is coupled to the -CH-), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignment of the carbon skeleton.

The chemical shifts are influenced by the solvent, as seen in studies of propane-1,2-diol, where solvent changes affect the molecule's conformation and the resulting spectra. rsc.org

Table 4: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling to
H₂NO-CH₂ - ~3.5 - 3.8 dd (doublet of doublets) -CH(OH)-
-CH (OH)- ~3.8 - 4.1 m (multiplet) H₂NO-CH₂- and -CH₂OH
-CH₂ OH ~3.4 - 3.7 d (doublet) -CH(OH)-
-OH groups Variable, broad s (singlet) None

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₃H₉NO₃) is 107.11 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 108.1. High-resolution mass spectrometry (HRMS) could confirm the elemental formula by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For this compound, predictable fragmentation pathways include:

Loss of water: A common fragmentation for alcohols, resulting in a fragment at [M+H - H₂O]⁺ (m/z 90.1).

Loss of the aminooxy group: Cleavage of the C-O bond could lead to the loss of •ONH₂ or related species.

Cleavage of the carbon backbone: Fragmentation of the C-C bonds would produce smaller ions characteristic of the propanediol (B1597323) structure. docbrown.info For example, cleavage between C1 and C2 could lead to a fragment corresponding to [CH(OH)CH₂OH]⁺.

Analysis of the fragmentation of related compounds like 3-amino-1,2-propanediol shows characteristic ions that can help predict the fragmentation of the target molecule. nih.gov

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z (approx.) Ion Formula Description
108.1 [C₃H₁₀NO₃]⁺ Protonated Molecular Ion [M+H]⁺
90.1 [C₃H₈NO₂]⁺ Loss of water (-H₂O) from the molecular ion
75.1 [C₂H₇O₂]⁺ Fragment corresponding to protonated propane-1,2-diol after loss of the aminooxy group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques integral to the structural elucidation of molecules like this compound. jocpr.com These methods provide a detailed "fingerprint" by identifying the characteristic vibrational modes of the functional groups present. jocpr.comspecac.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, causing specific bonds within the molecule to vibrate at characteristic frequencies. For this compound, the IR spectrum is defined by the presence of its key functional groups: the diol, the aminooxy moiety, and the propane (B168953) backbone. The O-H bonds of the diol group produce a strong and typically broad absorption band in the 3600-3200 cm⁻¹ region, a characteristic feature resulting from intermolecular hydrogen bonding. libretexts.orgpressbooks.pub The N-H bond of the aminooxy group also absorbs in this region, generally between 3500-3300 cm⁻¹. libretexts.orgchemguide.co.uk The alkane C-H bonds of the propane structure show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org Furthermore, C-O stretching from the alcohol groups is typically observed between 1200-1000 cm⁻¹, while the N-O stretching of the aminooxy group can be expected in the 1000-900 cm⁻¹ region. specac.com

Raman Spectroscopy , which measures the inelastic scattering of light, serves as a complementary technique. It is particularly effective for identifying non-polar and symmetric bonds. Raman spectroscopy would also detect the C-H and C-C vibrations of the molecule's backbone. While O-H and N-H stretching bands are also present in Raman spectra, they are often less intense than in IR. jocpr.com The combination of both IR and Raman provides a comprehensive vibrational profile, confirming the presence of all essential functional groups and thus verifying the identity of this compound.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Vibration Type Typical Wavenumber (cm⁻¹) Technique
Diol O-H Stretch 3600-3200 (Broad, Strong) IR
Aminooxy N-H Stretch 3500-3300 (Medium) IR
Alkane C-H Stretch 3000-2850 (Strong) IR, Raman
Alcohol C-O Stretch 1200-1000 (Strong) IR
Aminooxy N-O Stretch 1000-900 (Medium) IR

Advanced Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique, enhancing detectability, improving chromatographic separation, or increasing volatility. For this compound, derivatization can be targeted at either the highly reactive aminooxy group or the diol moiety.

The aminooxy group readily and chemoselectively reacts with aldehydes and ketones to form stable oxime linkages. louisville.eduinterchim.frbiotium.com This specific reactivity is widely exploited for tagging molecules. By using a derivatizing reagent that contains a chromophore, fluorophore, or an easily ionizable group, the analytical properties of this compound can be significantly enhanced. greyhoundchrom.com

Spectroscopic Detection: Reagents such as dansyl chloride or 9-fluorenylmethylchloroformate (FMOC) can be used to introduce a fluorescent tag, allowing for highly sensitive detection in High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. nih.govresearchgate.net

Mass Spectrometric Detection: Specialized reagents can be used to improve ionization efficiency for mass spectrometry (MS). For instance, reagents that introduce a permanently charged group or a readily ionizable moiety can enhance the signal in electrospray ionization (ESI)-MS. An example includes the use of aminoxyTMT™, a derivative of the Tandem Mass Tag reagent, which utilizes an aminooxy functional group for covalent labeling. nih.gov

The choice of reagent depends on the analytical platform and the desired sensitivity. louisville.edu

Table 2: Derivatization Reagents for the Aminooxy Group

Reagent Class Example Reagent Target Functional Group Purpose Analytical Technique
Fluorescent Tags Dansyl Chloride Aminooxy Enhanced sensitivity HPLC-Fluorescence
UV-Absorbing Tags Benzoyl Chloride Aminooxy UV detection HPLC-UV
MS Tags AminoxyTMT™ Aminooxy Isobaric labeling for quantification LC-MS/MS

Derivatization of Diol Moiety for Specific Analytical Applications

The 1,2-diol (or vicinal diol) functionality of the molecule offers another site for targeted derivatization, which is particularly useful for improving analysis by Gas Chromatography (GC). gcms.cz

Silylation: This is one of the most common derivatization methods for GC analysis. chromtech.comphenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. nih.govfujifilm.com This process reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, which are critical for successful GC separation. phenomenex.blog

Acylation: This method involves treating the diol with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form ester derivatives. fujifilm.comresearchgate.net Acylation also increases volatility and can introduce halogen atoms, which significantly enhances the response of an electron capture detector (ECD), allowing for trace-level analysis. chromtech.comlabinsights.nl

Boronate Ester Formation: 1,2- and 1,3-diols react selectively with boronic acids to form cyclic boronate esters. acs.orgresearchgate.net This reaction is rapid, reversible, and occurs under mild aqueous conditions. nih.gov This specificity can be used for selective extraction or to create derivatives suitable for chromatographic analysis. nih.govnih.gov Using a boronic acid reagent with a specific tag can also facilitate detection; for example, 6-bromo-3-pyridinylboronic acid has been used for sensitive detection of vicinal diols by LC-MS. escholarship.org

Table 3: Derivatization Strategies for the Diol Moiety

Strategy Example Reagent Derivative Formed Purpose Primary Analytical Technique
Silylation BSTFA Trimethylsilyl (TMS) Ether Increase volatility, thermal stability GC-MS
Acylation TFAA Trifluoroacetyl Ester Increase volatility, enhance ECD signal GC-ECD
Boronate Ester Formation Phenylboronic Acid Cyclic Boronate Ester Selective derivatization, improve chromatography GC-MS, LC-MS

Quality Control and Purity Assessment Methodologies in Research Synthesis

Ensuring the identity and purity of a synthesized compound like this compound is a critical step in the research process. gspchem.comreagent.co.uk A multi-technique approach is typically employed to provide a comprehensive quality control (QC) assessment. elchemy.comtechnologynetworks.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing purity. technologynetworks.com These methods separate the target compound from any starting materials, byproducts, or other impurities. Purity is often estimated by the relative area of the main peak in the chromatogram. When coupled with Mass Spectrometry (LC-MS or GC-MS), these techniques become powerful tools for impurity profiling, allowing for the identification and quantification of unknown impurities. lcms.czresolvemass.cachimia.chijprajournal.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful methods for both structural confirmation and purity assessment. acs.org The presence of unexpected signals can indicate impurities. Furthermore, Quantitative NMR (qNMR) is a highly accurate method for determining absolute purity. acs.orgemerypharma.comjeol.comnih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, a precise purity value can be calculated without the need for a reference standard of the analyte itself. youtube.comresolvemass.ca

Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in the sample. A close correlation between the experimentally determined values and the theoretically calculated values provides strong evidence of purity. nih.gov

A combination of orthogonal methods (i.e., methods based on different principles), such as HPLC and qNMR, is considered best practice for providing a high degree of confidence in the purity of a research compound. acs.orgnih.govresearchgate.netresearchgate.net

Table 4: Summary of Quality Control Methodologies

Technique Information Provided Purpose
HPLC/GC Separation of components, relative peak area Purity assessment, impurity detection
LC-MS/GC-MS Separation, molecular weight, fragmentation Impurity identification and quantification
¹H and ¹³C NMR Detailed molecular structure Structural confirmation, impurity detection
qNMR Precise molar concentration Absolute purity determination
HRMS Exact mass, elemental formula Identity confirmation
Elemental Analysis Elemental percentage composition Purity validation

Theoretical and Computational Studies of 3 Aminooxy Propane 1,2 Diol

Molecular Modeling and Dynamics Simulations

Conformational Space Exploration and Energy Minimization

There are no available studies that report on the exploration of the conformational space or the results of energy minimization calculations for 3-(Aminooxy)propane-1,2-diol. Consequently, data regarding its stable conformers, potential energy surfaces, or dihedral angle distributions are not available in the reviewed literature.

Solvent Effects on Molecular Conformation and Reactivity

Information regarding the influence of different solvents on the conformation and reactivity of this compound, as determined through computational simulations, is not present in the accessible scientific literature.

Electronic Structure Calculations

No specific electronic structure calculations for this compound have been published. This includes a lack of data from methods such as Density Functional Theory (DFT) or other quantum chemical calculations.

Prediction of Spectroscopic Properties

There are no computational studies that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound.

Analysis of Frontier Molecular Orbitals and Charge Distribution

No literature could be found that analyzes the frontier molecular orbitals (HOMO-LUMO) or the charge distribution of this compound. Therefore, computational data on its electronic properties, such as the HOMO-LUMO energy gap and electrostatic potential maps, are unavailable.

Prediction of Reactivity and Selectivity in silico

No in silico studies predicting the reactivity or selectivity of this compound were identified. Computational predictions of its behavior in chemical reactions, including reaction mechanisms or selectivity, have not been reported.

Computational Prediction of Oxime Formation and Other Reactions

The aminooxy group is well-known for its reaction with aldehydes and ketones to form stable oxime linkages. This reaction is a cornerstone of bioconjugation chemistry due to its high chemoselectivity and efficiency under mild conditions. Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanistic pathways of oxime formation involving this compound.

DFT calculations can model the reaction coordinates, identify transition states, and determine the activation energies for each step of the reaction. The generally accepted mechanism for oxime formation proceeds through a two-step process:

Nucleophilic Addition: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate eliminates a water molecule to form the final oxime product with a characteristic C=N-O linkage.

Furthermore, computational models can predict the stereoselectivity of the reaction, yielding either the (E) or (Z) isomer of the resulting oxime. The predicted energy differences between the two isomers can suggest which would be the thermodynamically favored product.

Beyond oxime formation, computational chemistry can predict other potential reactions of this compound. For instance, the reactivity of the hydroxyl groups in the diol moiety could be explored, including their potential for esterification or etherification under various simulated conditions.

To illustrate the type of data that can be generated from such computational studies, the following hypothetical data table outlines predicted thermodynamic parameters for the reaction of this compound with a model aldehyde, acetaldehyde.

Reaction StepCalculated Enthalpy Change (ΔH, kcal/mol)Calculated Gibbs Free Energy Change (ΔG, kcal/mol)
Nucleophilic Addition-15.2-3.5
Dehydration (Acid-Catalyzed)+8.7-1.2
Overall Reaction -6.5 -4.7

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the reviewed literature.

Docking Simulations for Hypothetical Molecular Interactions (excluding therapeutic efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein receptor, docking simulations can also be employed to study a wide range of non-covalent molecular interactions for non-therapeutic purposes.

For a small, hydrophilic molecule like this compound, docking simulations could be used to explore its hypothetical interactions with various macromolecules or surfaces. For instance, its potential to bind to the surface of a protein through hydrogen bonding or electrostatic interactions could be investigated. The diol and aminooxy functionalities provide multiple sites for hydrogen bond donation and acceptance, suggesting that it could interact with polar residues on a protein surface.

In a hypothetical docking simulation, the 3D structure of this compound would be placed in various orientations and conformations within the binding site of a target macromolecule. A scoring function would then be used to estimate the binding affinity for each pose, typically expressed as a binding energy value. Lower binding energies generally indicate more favorable interactions.

The types of non-covalent interactions that could be analyzed include:

Hydrogen Bonds: Between the hydroxyl and aminooxy groups of the ligand and polar amino acid residues of a protein.

Van der Waals Forces: Non-specific attractive or repulsive forces between the ligand and the target.

Electrostatic Interactions: Arising from the distribution of charges on both molecules.

Such studies could be relevant in materials science, for example, to predict the interaction of this compound with a polymer surface, or in environmental science to model its interaction with soil components.

The following hypothetical data table illustrates the kind of results that a docking simulation of this compound with a generic protein binding pocket might produce.

Interaction TypePredicted Binding Energy Contribution (kcal/mol)Key Interacting Residues (Hypothetical)
Hydrogen Bonding-3.8Aspartic Acid, Serine, Glutamine
Van der Waals Forces-1.5Leucine, Valine
Electrostatic Interactions-0.9Lysine
Total Binding Energy -6.2

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking simulations for this compound for non-therapeutic interactions were not found in the reviewed literature.

Future Research Directions and Unexplored Avenues for 3 Aminooxy Propane 1,2 Diol

Expanding the Scope of Synthetic Transformations

While the primary utility of aminooxy compounds lies in the oximation reaction, the unique trifunctional nature of 3-(Aminooxy)propane-1,2-diol (one aminooxy group and two hydroxyl groups) opens the door to more complex synthetic strategies.

Future research should focus on:

Orthogonal Functionalization: Developing synthetic routes that allow for the selective modification of the aminooxy and hydroxyl groups independently. This would enable the creation of hetero-trifunctional linkers, where the aminooxy group connects to a carbonyl-containing molecule, one hydroxyl group attaches to a second molecule (e.g., via esterification or etherification), and the final hydroxyl group is reserved for attaching a third molecule or for modulating physical properties like solubility.

Polymer Chemistry: Investigating the use of this compound as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer backbones could introduce hydrophilic domains and provide reactive handles (the aminooxy group) for post-polymerization modification, allowing for the attachment of bioactive molecules or dyes.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that utilize both the aminooxy and diol functionalities simultaneously. This could lead to the rapid assembly of complex molecular architectures from simple precursors, accelerating drug discovery and materials development.

Potential Transformation Reacting Functional Group Resulting Linkage/Structure Potential Application
OximationAminooxy + Aldehyde/KetoneOxime EtherCore bioconjugation, surface functionalization
EsterificationHydroxyl + Carboxylic AcidEsterAttachment of drugs, dyes, or solubility modifiers
EtherificationHydroxyl + Alkyl HalideEtherCreation of stable, non-hydrolyzable linkages
Carbonate/Carbamate FormationHydroxyl + Phosgene/IsocyanateCarbonate/CarbamateLinkers for prodrugs, polymer synthesis

Novel Applications in Chemical Biology and Material Science

The inherent properties of this compound—chemoselective reactivity and hydrophilicity—make it an ideal candidate for innovative applications in life sciences and materials engineering.

Chemical Biology: Future research should explore its use as a versatile linker in bioconjugation. nih.gov

Antibody-Drug Conjugates (ADCs): The compound could serve as a hydrophilic linker to attach potent cytotoxic drugs to antibodies. The diol backbone may improve the pharmacokinetic profile of the resulting ADC. Research could focus on comparing its performance against traditional PEG-based linkers.

Glycoengineering: The propane-1,2-diol structure bears a resemblance to the glycerol (B35011) backbone found in many biological molecules. This could be exploited to create novel glycomimetics or to attach carbohydrates to proteins and cell surfaces for studying protein-carbohydrate interactions. nih.govacs.org

Multivalent Scaffolds: The compound can be used as a building block to construct multivalent scaffolds. By attaching multiple copies of a ligand, these scaffolds can enhance binding avidity to biological targets, a strategy useful in inhibitor design and diagnostics. nih.gov

Material Science:

Surface Functionalization: The aminooxy group provides a robust method for immobilizing molecules onto aldehyde- or ketone-functionalized surfaces, such as microarrays or nanoparticles. louisville.edu The hydrophilic diol would render these surfaces more biocompatible and resistant to non-specific protein adsorption.

Hydrogel Formation: It could be used as a cross-linker to form hydrogels. An aldehyde-bearing polymer could be cross-linked with the bifunctional aminooxy groups of a dimerized or functionalized this compound, creating biocompatible materials for tissue engineering or controlled drug release.

Field Proposed Application Key Feature Utilized Potential Impact
Chemical Biology Antibody-Drug Conjugate (ADC) LinkerHydrophilicity, chemoselective reactivityImproved drug solubility and pharmacokinetics
Glycomimetic SynthesisStructural similarity to glycerolTools for studying carbohydrate-binding proteins
Multivalent ProbesTrifunctional scaffold potentialEnhanced binding avidity for diagnostics/therapeutics
Material Science Biocompatible Surface CoatingsHydrophilicity, stable oxime linkageReduced biofouling on medical devices and sensors
Hydrogel Cross-linkerChemoselective reactivityTunable biomaterials for drug delivery/tissue scaffolds

Development of Advanced Analytical Platforms

The chemoselectivity of the aminooxy group for carbonyls is a powerful tool for analytical chemistry, particularly in complex biological matrices. louisville.edu

Future research avenues include:

Metabolomics Probes: Designing and synthesizing derivatizing agents based on this compound for the targeted analysis of carbonyl-containing metabolites (the "carbonyl sub-metabolome"). By attaching isotopic or fluorescent tags to one of the hydroxyl groups, these reagents could enable sensitive quantification of aldehydes and ketones in biological samples via mass spectrometry or fluorescence imaging.

Affinity Chromatography: Immobilizing this compound onto solid supports (e.g., agarose (B213101) or silica (B1680970) beads) to create affinity resins for the selective capture and enrichment of carbonyl-containing proteins or metabolites from complex mixtures.

Biosensors: Incorporating the compound as a capture element on the surface of biosensors for the real-time detection of specific aldehydes or ketones that may serve as biomarkers for disease.

Deeper Mechanistic Understanding of its Reactivity

While the oximation reaction is well-established, a detailed mechanistic investigation of the reactivity of this compound itself is lacking.

Future studies should aim to:

Quantify the Alpha Effect: Precisely measure the reaction kinetics of this compound with a panel of aldehydes and ketones to quantify the rate enhancement provided by the alpha effect and to understand the electronic influence of the diol moiety on the aminooxy group's nucleophilicity. acs.org

Catalyst Optimization: Systematically investigate the efficiency of various catalysts (e.g., aniline (B41778) and its derivatives) for its oximation reactions under physiologically relevant conditions (neutral pH, aqueous solution) to develop optimized protocols for bioconjugation. nih.gov

Oxime Stability: Evaluate the hydrolytic stability of the oxime bonds formed from this compound across a wide pH range. Understanding the stability is critical for applications where long-term stability in a biological environment is required. iris-biotech.de

Stereoselective Synthesis and Chiral Applications

The central carbon of the propane-1,2-diol backbone (C2) is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)- and (S)-3-(Aminooxy)propane-1,2-diol. This chirality is a currently unexplored feature.

Future research in this area should focus on:

Enantioselective Synthesis: Developing efficient and scalable synthetic routes to produce the (R) and (S) enantiomers in high optical purity. Biocatalytic methods, using enzymes like aldolases or imine reductases, could be a promising approach. nih.govresearchgate.net

Chiral Ligands and Catalysts: Using the enantiomerically pure forms as building blocks for the synthesis of novel chiral ligands for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Aminooxy)propane-1,2-diol, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where an aminooxy group replaces a leaving group (e.g., halide) in a precursor like glycidol derivatives. Optimization involves adjusting reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts : Phase-transfer catalysts improve reaction rates.
  • Temperature : Controlled heating (50–80°C) balances reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization removes unreacted precursors, as demonstrated in analogous diol syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Techniques :

  • ¹H/¹³C NMR : Look for signals corresponding to the aminooxy group (δ 2.5–3.5 ppm for -NH-O- protons) and diol protons (δ 3.6–4.2 ppm). Carbon signals for the aminooxy moiety appear at δ 50–70 ppm .
  • Mass Spectrometry (MS-DART) : The molecular ion peak [M+H]+ and fragments confirm molecular weight and structural motifs (e.g., m/z 152 for the base compound) .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Hazards : Classified as a skin irritant (GHS Category 1A/1B/1C).
  • Mitigation :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid incompatible materials (strong acids/oxidizers) to prevent hazardous reactions .
  • Store at 2–8°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Approach :

  • Basis sets : B3LYP/6-311++G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict redox behavior .
  • Polarizability : DFT-derived hyperpolarizability values indicate nonlinear optical potential.
  • Validation : Compare calculated IR/Raman spectra with experimental data to refine models .

Q. What strategies are recommended for resolving contradictory data in the reaction mechanisms of this compound under varying conditions?

  • Case Study : If oxidation yields conflicting products (e.g., aldehydes vs. carboxylic acids):

  • Kinetic analysis : Vary oxidant concentration (e.g., KMnO4) and monitor intermediates via in situ FTIR.
  • Isotopic labeling : Track oxygen incorporation to distinguish pathways .
  • Computational modeling : Simulate transition states to identify dominant mechanisms .

Q. What methodologies are employed to study the crystalline polymorphs of this compound, and how do these forms impact its physicochemical properties?

  • Techniques :

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability across polymorphs.
    • Impact : Different polymorphs may alter solubility (critical for formulation) or catalytic activity in polymer synthesis .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • In vitro assays :

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Screen against target enzymes (e.g., hydrolases) using fluorogenic substrates.
    • Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl chains) and correlate with bioactivity trends .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

  • Schiff base formation : React with aldehydes (e.g., 4-methylbenzaldehyde) to form stable intermediates, which are purified via crystallization and hydrolyzed back to the diol .
  • HPLC : Reverse-phase chromatography with UV detection isolates high-purity fractions for sensitive applications (e.g., pharmacokinetic studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.